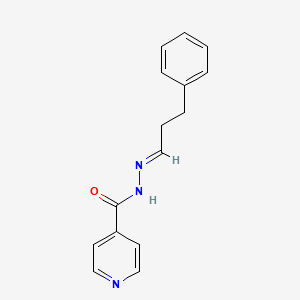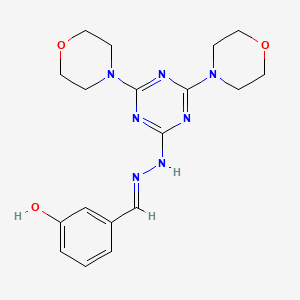![molecular formula C16H13N3O2 B3866702 5,8-quinolinedione 5-[(4-methoxyphenyl)hydrazone] CAS No. 13071-14-2](/img/structure/B3866702.png)
5,8-quinolinedione 5-[(4-methoxyphenyl)hydrazone]
描述
5,8-quinolinedione 5-[(4-methoxyphenyl)hydrazone] is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as quinoline hydrazone, and it is a derivative of quinoline, which is a heterocyclic aromatic organic compound.
作用机制
The mechanism of action of quinoline hydrazone is not well-understood. However, it is believed to exert its biological effects by interacting with various cellular targets. Quinoline hydrazone has been reported to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase. It has also been reported to interact with DNA and RNA, leading to DNA damage and inhibition of RNA synthesis.
Biochemical and Physiological Effects
Quinoline hydrazone has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antiviral properties. Quinoline hydrazone has also been reported to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
Quinoline hydrazone has several advantages as a research tool. It is easy to synthesize, and it exhibits a wide range of biological activities. Quinoline hydrazone is also stable under various experimental conditions, making it suitable for use in various assays. However, quinoline hydrazone has some limitations as a research tool. It is relatively insoluble in water, which may limit its use in aqueous-based assays. Quinoline hydrazone is also not very selective, which may limit its use in studies that require high selectivity.
未来方向
Quinoline hydrazone has several potential future directions for research. It can be further studied for its potential use as a fluorescent probe for the detection of metal ions. Quinoline hydrazone can also be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial and viral infections. Furthermore, quinoline hydrazone can be modified to improve its selectivity and solubility, making it more suitable for use in various assays.
Conclusion
In conclusion, quinoline hydrazone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized by reacting quinoline-5,8-dione with 4-methoxyaniline in the presence of a suitable reagent. Quinoline hydrazone has been extensively studied for its potential applications in various fields, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Quinoline hydrazone has several advantages as a research tool, including ease of synthesis and stability under various experimental conditions. However, it also has limitations, including low solubility and selectivity. Quinoline hydrazone has several potential future directions for research, including modification to improve its selectivity and solubility and further study of its potential use in the treatment of various diseases.
科学研究应用
Quinoline hydrazone has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. Quinoline hydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it has been reported to exhibit antioxidant properties.
属性
IUPAC Name |
5-[(4-methoxyphenyl)diazenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-12-6-4-11(5-7-12)18-19-14-8-9-15(20)16-13(14)3-2-10-17-16/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJMWBSDWKDHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425506 | |
| Record name | 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Quinolinol, 5-[(4-methoxyphenyl)azo]- | |
CAS RN |
13071-14-2 | |
| Record name | 5-(4-Methoxyphenylazo)-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B3866625.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3866639.png)


![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866658.png)
![2-(4-chlorophenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3866665.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine](/img/structure/B3866667.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B3866678.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3866693.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866708.png)
![N-[3-(4-chlorophenoxy)propyl]-1-butanamine](/img/structure/B3866709.png)

